molecular formula C12H8BrNS B152520 3-Bromo-10h-phenothiazine CAS No. 3939-23-9

3-Bromo-10h-phenothiazine

Cat. No.: B152520
CAS No.: 3939-23-9
M. Wt: 278.17 g/mol
InChI Key: JEWIAYIESCUSKQ-UHFFFAOYSA-N
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Description

3-Bromo-10H-phenothiazine: is a chemical compound with the molecular formula C12H8BrNS . It is a derivative of phenothiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, agriculture, and materials science. The bromine atom at the 3-position of the phenothiazine ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-10H-phenothiazine typically involves the bromination of phenothiazine. One common method is the electrophilic aromatic substitution reaction, where phenothiazine is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the 3-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-10H-phenothiazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Oxidation Reactions: The phenothiazine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The compound can be reduced to form the corresponding phenothiazine derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM) or acetonitrile (MeCN).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-10H-phenothiazine is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique chemical properties make it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used as a probe to study the interactions of phenothiazine derivatives with biological macromolecules, such as proteins and nucleic acids. It is also used in the development of fluorescent probes for imaging applications .

Medicine: Phenothiazine derivatives, including this compound, have been investigated for their potential therapeutic applications. They exhibit a wide range of biological activities, including antipsychotic, anti-inflammatory, and anticancer properties. Research is ongoing to explore their potential as drug candidates for various diseases .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the development of optoelectronic devices .

Comparison with Similar Compounds

Uniqueness of this compound: The presence of the bromine atom at the 3-position of the phenothiazine ring imparts unique chemical properties to this compound. This substitution enhances its reactivity and allows for selective functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

3-bromo-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWIAYIESCUSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300599
Record name 3-bromo-10h-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3939-23-9
Record name 3939-23-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-10h-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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